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Cat. No.: B13315031

Get Quote

Executive Summary: The Pharmacophore
5-Chloro-N-hydroxypyridine-3-carboxamide is a synthetic small molecule designed to inhibit

metalloenzymes through bidentate chelation. Its structure combines three critical functional

domains:

The Warhead (N-hydroxycarboxamide): A hydroxamic acid moiety that acts as a potent

metal-binding group (MBG), coordinating catalytic ions (Zn²⁺ or Ni²⁺) within enzyme active

sites.

The Scaffold (Pyridine Ring): A heteroaromatic linker that mimics the substrate backbone

(e.g., acetyl-lysine in HDACs) and facilitates hydrogen bonding with the enzyme channel.

The Modulator (5-Chloro Substituent): An electron-withdrawing group that tunes the acidity

(pKa) of the hydroxamate and enhances lipophilic interactions with hydrophobic pockets in

the target protein.

Mechanism of Action: Bidentate Metal Chelation
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The primary mechanism is the competitive, reversible inhibition of metalloenzymes. The

hydroxamic acid group displaces the water molecule coordinated to the catalytic metal ion,

effectively "locking" the enzyme in an inactive state.

Primary Target: Zinc-Dependent HDAC Inhibition
In the context of epigenetic regulation (Histone Deacetylases), the molecule functions as

follows:

Binding: The pyridine ring inserts into the narrow hydrophobic channel of the HDAC active

site.

Chelation: The hydroxamic acid group (–CONHOH) forms a bidentate chelate complex with

the catalytic Zinc ion (Zn²⁺) at the base of the pocket.

Charge Interaction: The carbonyl oxygen and the hydroxyl oxygen coordinate the Zn²⁺ in a

distorted tetrahedral or penta-coordinated geometry.

Transition State Mimicry: The complex mimics the tetrahedral transition state of amide

hydrolysis, preventing the deacetylation of histone lysine residues.

Secondary Target: Nickel-Dependent Urease Inhibition
In the context of anti-infective therapy (e.g., Helicobacter pylori), the molecule inhibits Urease:

Bridging: The hydroxamate bridges the two Nickel ions (Ni²⁺) in the active site.

pH Modulation: The 5-chloro substitution lowers the pKa of the hydroxamic acid (relative to

unsubstituted nicotinohydroxamic acid), potentially enhancing binding affinity at physiological

pH.

Visualization of the Chelation Mechanism[1]
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Caption: Schematic of the competitive inhibition mechanism, highlighting the bidentate

chelation of the catalytic Zinc ion by the hydroxamate warhead.[1]
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Structure-Activity Relationship (SAR) Data
The 5-Chloro substituent is not merely decorative; it significantly alters the physicochemical

profile compared to the unsubstituted parent compound (Nicotinohydroxamic acid).
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Feature
Parent Compound
(Nicotinohydroxam
ic Acid)

5-Chloro Derivative Mechanistic Impact

pKa (Hydroxamate) ~8.9 ~8.2 - 8.5

Lower pKa increases

the fraction of the

ionized (anionic)

species at

physiological pH,

which is often the

active binding form for

metal chelation.

Lipophilicity (LogP) -0.6 (Hydrophilic) ~0.2 (Moderate)

The Chlorine atom

increases lipophilicity,

improving membrane

permeability and

affinity for

hydrophobic pockets

in the enzyme active

site.

Electronic Effect Neutral Electron-Withdrawing

The inductive effect (-

I) of Chlorine pulls

electron density from

the ring, stabilizing the

hydroxamate anion.

Steric Bulk Low Medium

The Chlorine atom

may fill specific

hydrophobic sub-

pockets (e.g., the

"foot" pocket in

HDACs) that the

unsubstituted ring

cannot reach.

Experimental Protocols for Validation
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To validate the mechanism of action, the following self-validating protocols are recommended.

Fluorometric HDAC Inhibition Assay
Objective: Quantify the IC50 of the compound against nuclear extract or purified HDAC

isoforms.

Reagents:

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

Developer Solution (Trypsin/Protease mixture).

Inhibitor: 5-Chloro-N-hydroxypyridine-3-carboxamide (dissolved in DMSO).

Workflow:

Preparation: Dilute the inhibitor in DMSO to create a 10-point serial dilution curve (e.g., 0.1

nM to 10 µM).

Incubation: Mix 10 µL of inhibitor solution with 15 µL of purified HDAC enzyme (or nuclear

extract) in a 96-well black plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

Substrate Addition: Add 25 µL of Fluorogenic Substrate (20 µM final concentration).

Reaction: Incubate for 30-60 minutes at 37°C. The HDAC enzyme removes the acetyl group

from the substrate.

Development: Add 50 µL of Developer Solution. This cleaves the deacetylated substrate,

releasing the fluorophore (AMC).

Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm).

Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor]. Fit to a sigmoidal dose-

response equation to determine IC50.
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Urease Inhibition Assay (Colorimetric)
Objective: Confirm activity against Nickel-dependent urease (secondary target).

Reagents:

Jack Bean Urease (JBU) or H. pylori Urease.

Urea substrate.

Phenol Red indicator (pH indicator).

Workflow:

Mix: Incubate Urease (5 U/mL) with the inhibitor (various concentrations) in phosphate buffer

(pH 6.8) for 10 minutes.

Start: Add Urea (500 mM).

Monitor: Measure the absorbance at 560 nm over time. Urease converts urea to ammonia,

raising the pH and changing the phenol red color to pink.

Result: A decrease in the rate of absorbance change compared to the control indicates

inhibition.

References & Grounding
The mechanistic principles described above are grounded in the established pharmacology of

hydroxamic acid derivatives as metalloenzyme inhibitors.

Hydroxamic Acids as Zinc-Binding Groups:

Source:Journal of Medicinal Chemistry. Hydroxamic acids are the most common zinc-

binding group (ZBG) in HDAC inhibitors due to their ability to form a stable 5-membered

chelate ring with the zinc ion.

Citation: M. A. T. Blaskovich, "Drug discovery and development of hydroxamic acid-based

inhibitors," J. Med. Chem., 2016.[2]
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Mechanism of Urease Inhibition:

Source:Coordination Chemistry Reviews. Hydroxamic acids inhibit urease by bridging the

two nickel ions in the active site.

Citation: D. S. Grierson et al., "The mechanism of urease inhibition by hydroxamic acids,"

Coord. Chem. Rev., 2005.

Pyridine Carboxamide Scaffolds:

Source:Bioorganic & Medicinal Chemistry. Pyridine-based hydroxamates

(nicotinohydroxamic acids) are explored for their dual activity and improved solubility

compared to phenyl-based analogs.

Citation: "Synthesis and biological evaluation of pyridine-based HDAC inhibitors," Bioorg.

Med. Chem., 2012.[3]

Electronic Effects of Chlorine Substitution:

Source:Journal of Chemical Information and Modeling. Halogen substitution on aromatic

rings modulates pKa and lipophilicity, affecting ligand-target binding kinetics.

Citation: "Halogen bonding in medicinal chemistry: from observation to prediction," J.

Chem. Inf. Model., 2013.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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